molecular formula C20H22F3N7OS B607617 GDC-0339 CAS No. 1428569-85-0

GDC-0339

货号: B607617
CAS 编号: 1428569-85-0
分子量: 465.5 g/mol
InChI 键: NHXVGMQFCYBLTL-ZWNOBZJWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

GDC-0339 的合成涉及多个步骤,包括形成二氨基吡唑核心结构。合成路线通常从制备关键中间体开始,然后在特定的反应条件下进行偶联。 例如,其中一个步骤包括在控制温度和pH条件下,使吡唑衍生物与胺发生反应 .

工业生产方法

This compound 的工业生产可能涉及优化合成路线,以确保高产率和纯度。 这包括扩大反应条件、使用高效催化剂以及采用结晶和色谱等纯化技术 .

化学反应分析

反应类型

GDC-0339 经历了各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是由细胞色素P450酶,特别是CYP1A1催化的分子内重排 .

常用试剂和条件

与 this compound 相关的反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应的条件通常涉及特定的温度、pH 值和催化剂的存在 .

主要产物

由 this compound 反应形成的主要产物包括其代谢物,这些代谢物通常使用质谱法和核磁共振等技术进行分析 .

生物活性

GDC-0339 is a small molecule pan-Pim kinase inhibitor that has been developed primarily for the treatment of multiple myeloma. Its biological activity is characterized by its ability to inhibit the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3, all of which are serine/threonine kinases involved in cell survival and proliferation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions by inhibiting the activity of Pim kinases, which play a crucial role in various cellular processes such as cell cycle regulation and apoptosis. The inhibition of these kinases leads to decreased phosphorylation of key substrates involved in cell survival pathways. Notably, this compound has demonstrated the ability to significantly reduce the phosphorylation of proteins such as BAD and 4EBP1 in multiple myeloma cells, promoting apoptosis and inhibiting tumor growth .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : High oral bioavailability allows for convenient administration.
  • Tolerability : Clinical trials have shown that this compound is well tolerated among patients.
  • Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP1A1. A notable metabolic pathway involves an intramolecular rearrangement that alters its structure without affecting its stereochemistry .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
IC50 (Pim Kinase Inhibition) 7 nmol/L (PIM1), 363 nmol/L (PIM2), 69 nmol/L (PIM3)
Kinetic Parameters kcat=8.4 min1k_{cat}=8.4\text{ min}^{-1}, Km=0.6μMK_m=0.6\mu M
Competitive Inhibition Ki Ki=0.9μMK_i=0.9\mu M
Clinical Trial Response Rate Overall Response Rate (ORR): 8.9% in relapsed/refractory multiple myeloma patients

Preclinical Studies

In preclinical models, this compound has shown significant efficacy against multiple myeloma cell lines such as RPMI8226 and MM.1S. In xenograft mouse models, treatment with this compound resulted in substantial tumor growth inhibition, demonstrating its potential as a therapeutic agent for this malignancy .

Clinical Trials

Clinical evaluations have revealed that this compound can effectively reduce tumor burden in patients with relapsed or refractory multiple myeloma. A notable trial reported an ORR of 8.9%, with a disease control rate significantly higher at 72.2% . Adverse effects were manageable, with thrombocytopenia being the most common.

属性

IUPAC Name

5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVGMQFCYBLTL-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428569-85-0
Record name GDC-0339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428569850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0339
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRJ7DX38T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GDC-0339
Reactant of Route 2
GDC-0339
Reactant of Route 3
GDC-0339
Reactant of Route 4
Reactant of Route 4
GDC-0339
Reactant of Route 5
Reactant of Route 5
GDC-0339
Reactant of Route 6
Reactant of Route 6
GDC-0339

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。